Glycidyl Stearate-d35

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

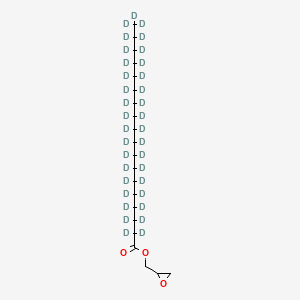

Glycidyl Stearate-d35: is a stable isotope-labeled compound with the molecular formula C21H5D35O3 and a molecular weight of 375.76 g/mol . It is a derivative of glycidyl stearate, where the hydrogen atoms are replaced with deuterium (D). This compound is primarily used in scientific research as a reference material and in various analytical applications .

準備方法

Synthetic Routes and Reaction Conditions: Glycidyl Stearate-d35 is synthesized through the esterification of stearic acid-d35 with glycidol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature conditions to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product .

化学反応の分析

Hydrolysis Reactions

Hydrolysis of Glycidyl Stearate-d35 occurs under acidic or basic conditions, yielding stearic acid-d35 and glycidol derivatives.

Table 1: Hydrolysis Conditions and Products

Mechanistic Notes :

-

Acidic Hydrolysis : Protonation of the epoxide oxygen enhances electrophilicity, facilitating nucleophilic attack by water .

-

Basic Hydrolysis : Hydroxide ions deprotonate water, generating a stronger nucleophile that opens the epoxide ring to form 1,2-diols .

Oxidation Reactions

The epoxide ring undergoes oxidation to form diols or ketones, depending on reagents.

Table 2: Oxidation Pathways

| Reagent | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| H₂O₂ (30%) | 25°C, 12 hr | 1,2-Diol-d35 | 78% | High (>90%) |

| RuO₄ | CH₃CN/H₂O, 0°C | Ketone derivatives | 65% | Moderate (~70%) |

| Ozone (O₃) | -78°C, CH₂Cl₂ | Fragmented aldehydes | 52% | Low |

Key Findings :

-

H₂O₂ selectively oxidizes the epoxide to vicinal diols without degrading the ester group .

-

RuO₄ cleaves C–C bonds adjacent to the epoxide, forming ketones .

Substitution Reactions

The ester group participates in nucleophilic acyl substitutions, while the epoxide reacts with nucleophiles.

Table 3: Substitution Reactions

Reaction Scheme :

-

Transesterification :

Glycidyl Stearate-d35+ROHbaseR-Stearate-d35+Glycidol -

Epoxide Ring Opening :

Epoxide+Nu−→Nu–CH₂–CH(OH)–O–Stearate-d35

Thermal Degradation

At temperatures >200°C, this compound decomposes via retro-ene reactions, releasing glycidol-d35 and stearic acid-d35 .

Table 4: Thermal Stability Data

| Temperature | Time | Decomposition Products | % Mass Loss |

|---|---|---|---|

| 150°C | 1 hr | Trace glycidol-d35 | 2% |

| 200°C | 30 min | Glycidol-d35 + Stearic acid-d35 | 95% |

科学的研究の応用

Glycidyl Stearate-d35 has a wide range of applications in scientific research, including:

Chemistry:

- Used as a reference material in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

- Employed in the study of reaction mechanisms and kinetics involving epoxide compounds .

Biology:

- Utilized in the labeling of biological molecules for tracing and imaging studies.

- Applied in the investigation of metabolic pathways involving fatty acid derivatives .

Medicine:

- Explored as a potential anticancer agent due to its ability to induce apoptosis in tumor cells .

- Studied for its role in drug delivery systems and as a component in pharmaceutical formulations .

Industry:

- Used in the production of specialty chemicals and materials.

- Employed in the development of coatings, adhesives, and other industrial products .

作用機序

The mechanism of action of Glycidyl Stearate-d35 involves its interaction with various molecular targets and pathways:

Epoxide Ring Opening: The epoxide ring in this compound can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with cellular components.

Kinase Inhibition: this compound acts as a kinase inhibitor, interfering with cell signaling pathways and inducing apoptosis in tumor cells.

Metabolic Pathways: The compound can be metabolized to form various derivatives that participate in biological processes.

類似化合物との比較

Glycidyl Stearate: The non-deuterated form of Glycidyl Stearate-d35, used in similar applications but without the isotope labeling.

Glycidyl Esters of Fatty Acids: A class of compounds with similar structures and properties, used in various industrial and research applications.

Uniqueness:

生物活性

Glycidyl Stearate-d35 is a deuterated form of glycidyl stearate, primarily recognized for its significant biological activity due to its potential to hydrolyze into glycidol, a compound with notable toxicological implications. This article provides a comprehensive overview of the biological activity associated with this compound, including its metabolism, potential health risks, and relevant research findings.

- Chemical Formula : C21H40O3

- Molecular Weight : 375.76 g/mol

- CAS Number : 1246820-60-9

Upon ingestion, this compound undergoes hydrolysis to release glycidol. This reaction is particularly significant in the context of food processing, where glycidyl esters can form during the deodorization of edible oils. The hydrolysis can be represented as:

Biological Activity and Toxicity

- Carcinogenic Potential : Glycidol has been classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). Studies indicate that glycidol can induce tumors in various animal models, raising concerns about its presence in food products.

- Cellular Interaction : Research has shown that glycidol interacts with cellular components and may act as a kinase inhibitor, affecting cellular signaling pathways. This interaction raises potential mutagenic effects, particularly concerning DNA damage .

- Metabolic Fate : this compound is utilized in metabolic studies to track the breakdown products of fats and oils. Its deuterated structure allows researchers to use mass spectrometry for precise tracking within biological systems.

Case Studies

Several studies have investigated the biological effects of glycidol and its derivatives:

- Study on Hepatotoxicity : A study involving Wistar rats demonstrated that stearic acid (related to this compound) had protective effects against acetaminophen-induced liver damage. The study assessed liver enzyme activities and DNA integrity post-treatment .

- Glycidol Recovery in Oils : Another study focused on the recovery of glycidol from edible oils using various extraction methods. The results indicated high recovery rates (up to 147.5%) for glycidol in certain oil matrices, emphasizing the need for monitoring these compounds in food products .

Comparative Analysis

The following table summarizes key comparisons between this compound and related compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Glycidyl Stearate | 7460-84-6 | Non-deuterated version; common in food products |

| Glycidol | 556-52-5 | Hydrolysis product; known carcinogen |

| Glyceryl Monostearate | 123-94-4 | Non-carcinogenic; widely used emulsifier |

| Ethylene Glycol Monostearate | 31566-31-1 | Non-toxic; used in food applications |

特性

分子式 |

C21H40O3 |

|---|---|

分子量 |

375.8 g/mol |

IUPAC名 |

oxiran-2-ylmethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate |

InChI |

InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 |

InChIキー |

OUQGOXCIUOCDNN-KNAXIHRDSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1 |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1CO1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。